6-(4-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound belongs to the triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a fused bicyclic core. Its structural uniqueness lies in the combination of an alkoxyaryl group and a flexible piperidine-derived side chain, which may influence pharmacokinetics and bioactivity .
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-3-(piperidin-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-2-23-14-8-6-13(7-9-14)16-20-22-15(18-19-17(22)24-16)12-21-10-4-3-5-11-21/h6-9H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDXLMVBIXGCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.
Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Substitution Reactions: The final compound is obtained by introducing the ethoxyphenyl and piperidinylmethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylmethyl group.
Reduction: Reduction reactions could target the triazole or thiadiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Research in this area would involve testing the compound against different biological targets to determine its efficacy and potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. This would involve studies on its pharmacokinetics, pharmacodynamics, and toxicity to ensure its safety and effectiveness.
Industry
Industrially, the compound might find applications in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effect. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below highlights key analogues and their substituents, synthesis yields, melting points, and bioactivities:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with analogues bearing nitro (7d, ) or chloro (5a, ) groups, which are electron-withdrawing. This difference impacts electronic density, solubility, and receptor binding .
- Thermal Stability : Melting points vary widely (e.g., 162°C for 7d vs. 201–203°C for 5c), reflecting substituent rigidity and intermolecular interactions .
Biological Activity
6-(4-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound belonging to the class of thiadiazoles and triazoles. These heterocyclic compounds are known for their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound based on recent research findings and case studies.
Anticonvulsant Activity
Research has shown that derivatives of 1,2,4-thiadiazoles exhibit significant anticonvulsant properties. In particular, compounds with a substituted thiadiazole ring have demonstrated efficacy in various animal models of epilepsy. For instance:
- Case Study : A study evaluated several thiadiazole derivatives for their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The most active compounds showed protection rates exceeding 80% against seizures .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with microbial targets:
- Research Findings : A review highlighted that various 1,3,4-thiadiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell wall synthesis .
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory potential of thiadiazole derivatives is another area of interest:
- Mechanism : Studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation. Additionally, antioxidant assays have indicated that these compounds can scavenge free radicals effectively .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Key observations include:
- Substitution Effects : The introduction of various substituents on the thiadiazole ring significantly influences activity. For example:
Data Table: Summary of Biological Activities
| Compound | Activity Type | Model/Method Used | Efficacy (%) |
|---|---|---|---|
| This compound | Anticonvulsant | MES/PTZ | >80 |
| Various 1,3,4-thiadiazole Derivatives | Antimicrobial | Disc diffusion method | Variable |
| Thiadiazole Derivatives | Anti-inflammatory | COX/LOX inhibition assays | Significant |
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing triazolo[3,4-b][1,3,4]thiadiazole derivatives, and how are they optimized?
The synthesis typically involves multi-step reactions starting with precursors like 4-amino-5-substituted-1,2,4-triazole-3-thiols. Key steps include cyclization using phosphorus oxychloride (POCl₃) under reflux to form the triazolo-thiadiazole core. For example, 6-aryl derivatives are synthesized by condensing triazole-thiols with aromatic carboxylic acids in POCl₃, followed by neutralization with sodium bicarbonate to isolate products . Optimization focuses on reaction time (e.g., 16 hours for cyclization ), solvent selection (ethanol-DMF mixtures for recrystallization ), and purification via column chromatography .
Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., ethoxyphenyl protons at δ 1.3–4.0 ppm) and confirms substitution patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹ for triazole rings ).
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯π bonds and planar triazolo-thiadiazole cores ).
- Elemental Analysis : Validates purity (>95% C, H, N, S content) .
Q. What preliminary biological activities have been reported for triazolo-thiadiazole analogs?
Initial screenings reveal:
- Antifungal Activity : Inhibition of Pellicularia sasakii (EC₅₀ = 7.28 μM) via 14-α-demethylase targeting .
- Cytotoxicity : Growth inhibition in HepG2 cells (IC₅₀ ~10–50 μM) through apoptosis induction .
- Antimicrobial Activity : MIC values of 8–32 μg/mL against S. aureus and E. coli .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethoxyphenyl vs. fluorophenyl) influence bioactivity?
Structure-activity relationship (SAR) studies show:
- Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance antifungal potency by improving target binding (e.g., 3LD6 enzyme via hydrophobic interactions ).
- Bulky Substituents (e.g., adamantyl): Increase antiproliferative activity (IC₅₀ = 12 μM in MCF-7 cells) by enhancing membrane permeability .
- Piperidine Moieties : Improve solubility and pharmacokinetics via N-methylation .
Q. What computational strategies are used to predict target interactions and optimize binding affinity?
- Molecular Docking : Simulations with enzymes like 14-α-demethylase (PDB: 3LD6) identify key interactions (e.g., hydrogen bonds with triazole N-atoms and hydrophobic contacts with ethoxyphenyl groups ).
- QSAR Modeling : Correlates logP values (2.5–4.0) with cytotoxicity to prioritize lipophilic analogs .
Q. How can synthetic challenges such as low yields or byproduct formation be mitigated?
- Byproduct Control : Use excess POCl₃ (10 mL per 0.01 mol substrate) to suppress side reactions during cyclization .
- Yield Improvement : Microwave-assisted synthesis reduces reaction time (2 hours vs. 16 hours) and improves purity (>90%) .
- Purification : Gradient elution in HPLC (acetonitrile/water) isolates isomers with >99% purity .
Q. What comparative studies exist between triazolo-thiadiazoles and related heterocycles (e.g., triazolo-triazines)?
Triazolo-thiadiazoles exhibit:
- Superior Antifungal Activity : 10-fold lower EC₅₀ than triazolo-triazines due to sulfur’s electronegativity enhancing target binding .
- Higher Thermal Stability : Decomposition temperatures >250°C vs. ~200°C for triazines, attributed to rigid fused-ring systems .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
